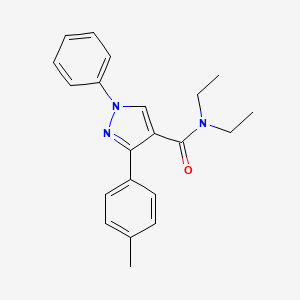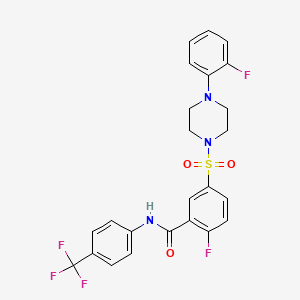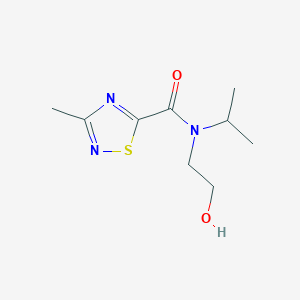![molecular formula C28H26N4O5 B2821544 N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866349-24-8](/img/no-structure.png)
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bleaching Herbicides
In recent studies, 2-methoxybenzamides (a class to which our compound belongs) have emerged as promising candidates for developing bleaching herbicides . These herbicides act on the biosynthesis of plant pigments, leading to a characteristic bleaching effect after application. Specifically, the compound’s structure–activity relationship (SAR) reveals that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity. Additionally, small substituents at the meta- or para-position of the benzylamine moiety enhance efficacy. Notably, compounds 4, 43, and 44 exhibit 100% inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus .
Molecular Probes and Imaging Agents
Quinazoline-based compounds have been utilized as molecular probes and imaging agents in biological research. Their ability to selectively bind to specific receptors or enzymes makes them valuable tools for visualizing cellular processes.
Zhang, H., Wang, J., Ji, Z., Sun, X., Tian, Q., Wei, S., & Jia, Z. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(6), 2927–2935. Read full article
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide. The final product is obtained by reacting N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride.", "Starting Materials": [ "3-methoxyaniline", "ethyl acetoacetate", "benzylamine", "2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate", "Step 2: Reaction of 2-(3-methoxyanilino)-2-oxoethyl acetoacetate with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide", "Step 3: Reaction of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide" ] } | |
CAS RN |
866349-24-8 |
Product Name |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33) |
InChI Key |
WYESLJKXOGLNTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)




![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)

![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)


![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)